molecular formula C18H18N8O4S B246425 1,3,6-Trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione

1,3,6-Trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione

Cat. No. B246425
M. Wt: 442.5 g/mol
InChI Key: GPLKCIGKFXBQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-Trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione, also known as Methylene Blue (MB), is a chemical compound with a long history of use in various fields of research. MB is a synthetic dye that has been used as a biological stain, an antimalarial drug, and a treatment for methemoglobinemia. Recently, MB has gained attention for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

The mechanism of action of MB is complex and multifaceted. MB acts as a redox agent, and its ability to accept and donate electrons is critical for its biological activity. MB can also interact with various proteins and enzymes, including mitochondrial respiratory chain complexes, nitric oxide synthase, and guanylate cyclase. MB can also modulate various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
MB has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and vasodilatory effects. MB can also improve mitochondrial function and energy metabolism. MB has been shown to increase the production of nitric oxide and cyclic guanosine monophosphate (cGMP), which can improve blood flow and oxygen delivery to tissues.

Advantages and Limitations for Lab Experiments

MB has several advantages for use in laboratory experiments, including its low cost, high solubility, and broad spectrum of biological activity. MB is also relatively stable and can be stored for extended periods without degradation. However, MB has some limitations, including its potential toxicity at high doses and its potential to interfere with certain assays and experimental protocols.

Future Directions

MB has tremendous potential for further research and development in various fields of medicine and biology. Some of the future directions for MB research include:
1. Investigating the potential therapeutic effects of MB in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
2. Developing new formulations and delivery methods for MB to improve its pharmacokinetic properties and reduce potential toxicity.
3. Identifying new molecular targets and signaling pathways for MB to expand its therapeutic potential.
4. Conducting clinical trials to evaluate the safety and efficacy of MB in humans for various diseases.
5. Exploring the potential use of MB as a diagnostic tool for certain diseases, such as cancer and infectious diseases.

Synthesis Methods

MB can be synthesized by a variety of methods, including the reduction of N,N,N',N'-tetramethyl-p-phenylenediamine with sodium dithionite or sodium borohydride. The synthesis of MB involves a series of complex chemical reactions, and the purity of the final product is critical for its biological activity.

Scientific Research Applications

MB has been extensively studied in various fields of research, including neuroscience, oncology, and infectious diseases. In neuroscience, MB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MB has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
In oncology, MB has been shown to have antitumor effects by inhibiting tumor cell growth and inducing apoptosis. MB has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In infectious diseases, MB has been shown to have antimicrobial effects against bacteria, viruses, and parasites.

properties

Molecular Formula

C18H18N8O4S

Molecular Weight

442.5 g/mol

IUPAC Name

1,3,6-trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione

InChI

InChI=1S/C18H18N8O4S/c1-7-13(21-11-9(19-7)15(27)25(5)17(29)23(11)3)31-14-8(2)20-10-12(22-14)24(4)18(30)26(6)16(10)28/h1-6H3

InChI Key

GPLKCIGKFXBQGK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C1SC3=NC4=C(C(=O)N(C(=O)N4C)C)N=C3C)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)N(C(=O)N2C)C)SC3=C(N=C4C(=N3)N(C(=O)N(C4=O)C)C)C

Origin of Product

United States

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